Tozasertib lactate
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Overview
Description
Tozasertib lactate is a potent and selective small-molecule inhibitor of the Aurora kinases, which are essential for cell division. It has shown promise in preclinical studies for its ability to suppress tumor growth by inducing apoptosis in tumor cells where Aurora kinases are overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tozasertib lactate involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tozasertib lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tozasertib lactate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Aurora kinases in cell division and cancer.
Biology: Employed in cell biology studies to investigate the mechanisms of cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including melanoma and leukemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Aurora kinases.
Mechanism of Action
Tozasertib lactate exerts its effects by inhibiting the activity of Aurora kinases, which are crucial for the proper segregation of chromosomes during cell division. By blocking these kinases, this compound disrupts the cell cycle, leading to apoptosis in rapidly dividing tumor cells. The molecular targets include Aurora kinase A, B, and C, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Alisertib: Another Aurora kinase inhibitor with similar mechanisms of action.
Danusertib: Inhibits Aurora kinases and has shown efficacy in preclinical cancer models.
Barasertib: Targets Aurora kinase B and is being investigated for its anti-cancer properties.
Uniqueness
Tozasertib lactate is unique in its potent inhibition of all three Aurora kinases (A, B, and C), making it a versatile tool for studying cell division and a promising candidate for cancer therapy. Its ability to induce apoptosis in tumor cells with overexpressed Aurora kinases sets it apart from other inhibitors .
Properties
CAS No. |
899827-04-4 |
---|---|
Molecular Formula |
C26H34N8O4S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(2S)-2-hydroxypropanoic acid;N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H28N8OS.C3H6O3/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16;1-2(4)3(5)6/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
MHFUWOIXNMZFIW-WNQIDUERSA-N |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.C[C@@H](C(=O)O)O |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.CC(C(=O)O)O |
Origin of Product |
United States |
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